molecular formula C28H39FO7 B584143 1,2-Dihydro-Betamethasone 17,21-Dipropionate CAS No. 80163-83-3

1,2-Dihydro-Betamethasone 17,21-Dipropionate

Cat. No. B584143
CAS RN: 80163-83-3
M. Wt: 506.611
InChI Key: AGBWCRIMOWZLGL-XYWKZLDCSA-N
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Description

1,2-Dihydro-Betamethasone 17,21-Dipropionate is a synthetic adrenocorticosteroid used for dermatologic applications . It is an analog of prednisolone and has high corticosteroid activity . It is a glucocorticoid steroid with anti-inflammatory and immunosuppressive abilities .


Synthesis Analysis

The synthesis of this compound involves the construction of the C1-C2 double bond of the corticosteroid A ring using an engineered 3-ketosteroid-Δ1-dehydrogenase (MK4-KstD)-catalyzed regioselective Δ1-dehydrogenation of Δ4,9(11)-diene-3,21-dione .


Molecular Structure Analysis

The molecular formula of this compound is C28H39FO7 . The structure elucidation of new compounds was accomplished through combined use of X-ray diffraction and NMR (1D and 2D) studies .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 506.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound also has a rotatable bond count of 8 .

Scientific Research Applications

Analytical Methods for Betamethasone and Related Compounds

A study developed a TLC-densitometric method for the qualitative analysis of betamethasone and its related substances, including betamethasone-17,21-dipropionate. This method is suitable for analyzing betamethasone derivatives in pharmaceutical formulations, demonstrating its applicability in quality control processes (Dołowy & Pyka, 2014).

Lipophilic Properties

Research evaluating the lipophilic properties of betamethasone and its derivatives, including the 17,21-dipropionate, was conducted using reversed-phase HPTLC. This study provided insights into the chromatographic lipophilicity parameters, contributing to the understanding of these compounds' behavior in pharmaceutical development (Dołowy & Pyka, 2015).

Photodegradation Product Identification

An unknown degradant observed during the stability study of betamethasone dipropionate was identified as lumibetametasone dipropionate, a photodegradation product. This research utilized LC-MS(n) and NMR spectroscopy, highlighting the importance of understanding pharmaceutical ingredients' stability under various conditions (Lin et al., 2009).

Novel Formulations

The development of nanostructured lipid carriers (NLC) for betamethasone dipropionate aimed at enhancing skin penetration and reducing side effects. This research underscores the potential of NLC formulations in improving the therapeutic efficacy of topical corticosteroids (Hanna, Ghorab, & Gad, 2019).

Biotransformation and Molecular Docking

A study on the biotransformation of betamethasone dipropionate sought to find potential agonists of glucocorticoid receptors. This research involved molecular docking and ADME analyses, contributing to the understanding of betamethasone dipropionate's therapeutic potential beyond its conventional applications (Rashid et al., 2022).

Safety and Hazards

When handling 1,2-Dihydro-Betamethasone 17,21-Dipropionate, one should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h13,16,19-21,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBWCRIMOWZLGL-XYWKZLDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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